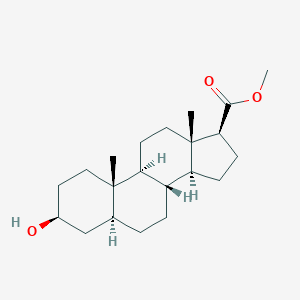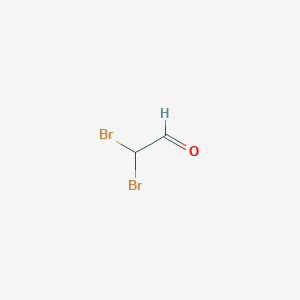
Dibromoacetaldehyde
Overview
Description
Dibromoacetaldehyde is a halogenated compound that is related to acetaldehyde, with two bromine atoms replacing two of the hydrogen atoms in the acetaldehyde molecule. It is a reactive intermediate that can be used in various chemical syntheses.
Synthesis Analysis
The synthesis of dibromoacetaldehyde derivatives can be achieved through different methods. For instance, dibromochloroacetaldehyde, a related compound, can be synthesized from chloroacetaldehyde diethyl acetal by bromination, yielding good results . Another method involves the reaction of dibromoacetic acid with aldehydes promoted by samarium diiodide, which leads to the formation of (E)-alpha,beta-unsaturated carboxylic acids with high stereoselectivity .
Molecular Structure Analysis
The molecular structure of dibromoacetaldehyde is characterized by the presence of two bromine atoms attached to the carbon atom of the aldehyde group. This structure is pivotal in its reactivity and the types of reactions it can undergo. The presence of electron-withdrawing bromine atoms makes the aldehyde carbon more electrophilic.
Chemical Reactions Analysis
Dibromoacetaldehyde and its derivatives are versatile in chemical reactions. For example, 4-(dibromomethyl)benzenecarbaldehyde, a derivative, can react with O- and N-nucleophiles to form acetals and imines, respectively . Thioacetalisation and transthioacetalisation of carbonyl compounds can be catalyzed by tetrabutylammonium tribromide (TBATB), indicating that dibromoacetaldehyde compounds can participate in selective reactions with sulfur-containing nucleophiles . Additionally, thioacetalization of aldehydes and ketones, including those with dibromo substituents, can be efficiently catalyzed by aqueous hydrobromic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibromoacetaldehyde derivatives are influenced by the presence of bromine atoms. For instance, the polymerization of dibromochloroacetaldehyde can be initiated anionically or cationically, leading to the formation of crystalline polymers that can be stabilized and degraded under vacuum to recover the monomer . The electron-withdrawing effect of the bromine atoms also affects the chemical reactivity, as seen in the chemoselective thioacetalisation reactions .
Scientific Research Applications
Analysis and Stability in Drinking Water
Dibromoacetaldehyde is studied in the context of drinking water as a haloacetaldehyde (HA), a type of disinfection byproduct. Koudjonou and Lebel (2006) found that the stability of HAs, including dibromoacetaldehyde, varies with the species, pH, temperature, and storage period in water. The study highlights that these substances can significantly contribute to the pool of DBPs in drinking water Koudjonou & Lebel, 2006.
Comparative Toxicity in Drinking Water
Jeong et al. (2015) investigated the toxicity of haloacetaldehyde disinfection byproducts in drinking water, including dibromoacetaldehyde. This research provides a systematic comparison of their cytotoxicity and genotoxicity, emphasizing the need for further studies to protect public health and the environment Jeong et al., 2015.
Chemical Synthesis and Applications
Shinde et al. (2004) explored the thioacetalization of various aldehydes, including dibromoacetaldehyde, using different acids. This research has implications for chemical synthesis processes and the production of compounds for various applications Shinde, Borate, & Wakharkar, 2004.
Preparation and Identification in Carbohydrates
Research by Trister and Hibbert (1936) involved the condensation of dibromoacetaldehyde with glycerol, studying the resulting cyclic acetals. This work contributes to understanding the chemical properties and reactions of dibromoacetaldehyde in the context of carbohydrates Trister & Hibbert, 1936.
Role in Mutagenicity
Van Bladeren et al. (1981) studied the mutagenic activity of 1,2-dibromoethane, leading to the formation of bromoacetaldehyde, a close relative of dibromoacetaldehyde. The study contributes to understanding the toxicological aspects of such compounds Van Bladeren et al., 1981.
Formation and Impact in Water Treatment
Cuthbertson et al. (2020) examined the formation of dibromoacetaldehyde in the context of drinking water treatment. Their study helps to understand how treatment processes impact the occurrence and speciation of dibromoacetaldehyde and other disinfection byproducts Cuthbertson et al., 2020.
Mechanism of Action
Target of Action
Dibromoacetaldehyde is a halogenated product that primarily targets biological systems, particularly in marine alga . It is also a byproduct in drinking water .
Mode of Action
Dibromoacetaldehyde is involved in the α-substitution reaction, a common reaction in the laboratory, where it halogenates aldehydes and ketones at their α positions . This reaction proceeds by acid-catalyzed formation of an enol intermediate .
Biochemical Pathways
It is known to participate in the halogenation of aldehydes and ketones, which is a typical α-substitution reaction .
Pharmacokinetics
It is known that halogenated products like dibromoacetaldehyde can have genotoxic effects . More research is needed to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Dibromoacetaldehyde has been found to exhibit genotoxicity . It is highly cytotoxic compared to other Disinfection By-Product (DBP) chemical classes . The rank order of HAL genotoxicity is DBAL>CAL≈DBCAL>TBAL≈BAL>BDCAL>BCAL≈DCAL>IAL .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dibromoacetaldehyde. For instance, it is a byproduct in drinking water, suggesting that its presence and effects can be influenced by water treatment processes . More research is needed to understand how various environmental factors affect its action.
Safety and Hazards
properties
IUPAC Name |
2,2-dibromoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVPMNIFAAGBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184476 | |
| Record name | Acetaldehyde, dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromoacetaldehyde | |
CAS RN |
3039-13-2 | |
| Record name | Acetaldehyde, dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of dibromoacetaldehyde in the context of drinking water?
A1: Dibromoacetaldehyde (DBAL) is classified as a haloacetaldehyde (HAL), a group of disinfection byproducts (DBPs) found in drinking water. DBPs form when disinfectants react with naturally occurring organic matter in water sources. While disinfection significantly reduced waterborne diseases, the presence of DBPs like DBAL raises concerns due to their potential toxicity. []
Q2: How does the toxicity of dibromoacetaldehyde compare to other haloacetaldehydes?
A2: Research indicates that DBAL exhibits significant cytotoxicity and genotoxicity compared to other HALs. In studies using Chinese hamster ovary cells, DBAL demonstrated cytotoxicity comparable to chloroacetaldehyde (CAL) and higher than other HALs like bromoacetaldehyde (BAL), dichloroacetaldehyde (DCAL), and trichloroacetaldehyde (TCAL). Furthermore, DBAL showed the highest genotoxicity among the tested HALs. []
Q3: Has dibromoacetaldehyde been observed in other chemical processes besides drinking water disinfection?
A3: While DBAL is recognized as a drinking water DBP, research also investigated its presence in other chemical contexts. Notably, studies exploring the radiolysis of aqueous 2,2,2-tribromoethanol solutions did not detect DBAL as a product. This finding contradicts previous reports suggesting DBAL formation during tribromoethanol's photochemical decomposition. []
Q4: Are there established methods for analyzing and quantifying dibromoacetaldehyde in various matrices?
A4: While the provided research excerpts don't detail specific analytical methods for DBAL, they highlight the importance of such methods. Accurate quantification and characterization of DBAL in complex matrices like water are crucial to assess its presence, concentration, and potential risks. Advanced analytical techniques, potentially coupled with validation studies, are necessary to achieve reliable and accurate measurements. []
Q5: What can you tell us about the conformational characteristics of dibromoacetaldehyde?
A5: Although the provided abstract doesn't give specifics, it mentions using nuclear magnetic resonance (NMR) for structural studies of dibromoacetaldehyde. This suggests researchers have investigated its conformational properties. NMR can elucidate the spatial arrangement of atoms within the molecule and provide insights into its preferred conformations, which can influence its reactivity and biological activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




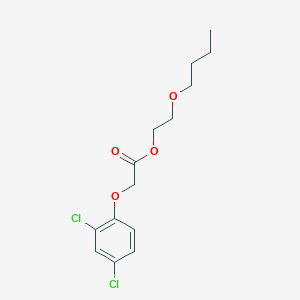

![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)
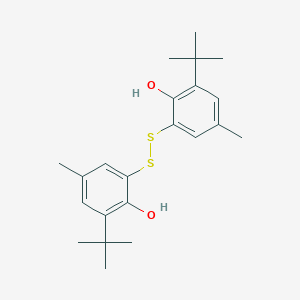
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)

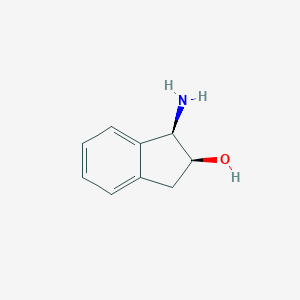



![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)
